
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is an organic compound that features a pyrazole ring substituted with two methyl groups and a fluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluoro group.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, while the pyrazole ring can interact with receptors or other proteins. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,4-Dimethyl-1H-pyrazol-5-yl)acetic acid: Similar structure but lacks the fluoro group.
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring but different functional group.
2-Fluoro-1H-pyrazole-5-carboxylic acid: Contains a fluoro group but different substitution pattern.
Uniqueness
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is unique due to the presence of both the fluoroacetic acid moiety and the dimethyl-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H9FN2O2 |
|---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
2-(2,4-dimethylpyrazol-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-4-3-9-10(2)6(4)5(8)7(11)12/h3,5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
LEEAGCULWFZHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


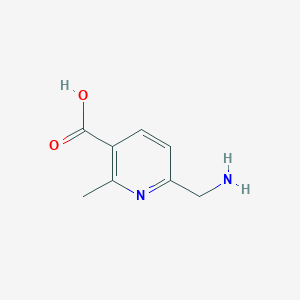

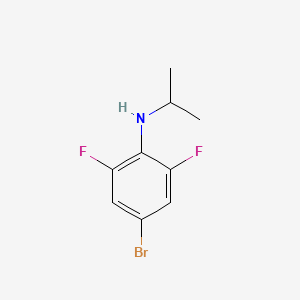
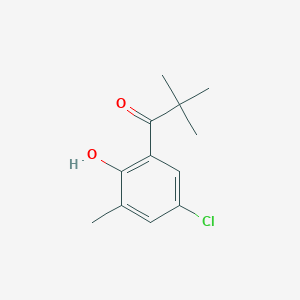

![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
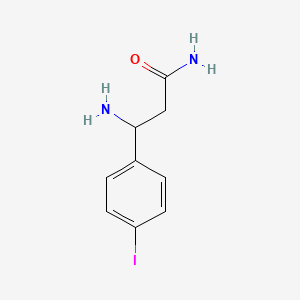


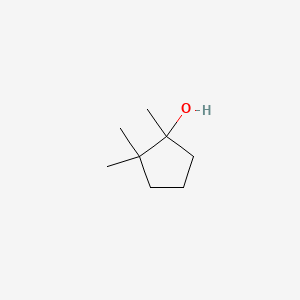
![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)
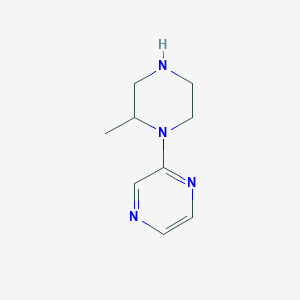
![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)

